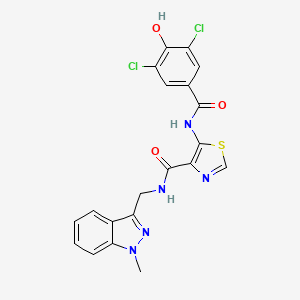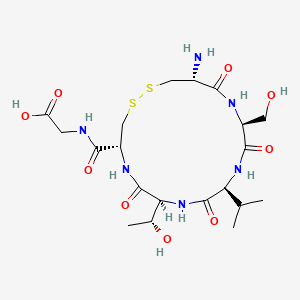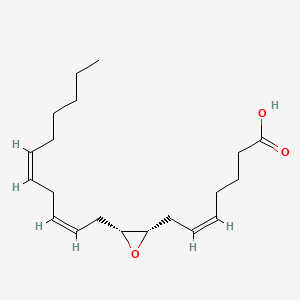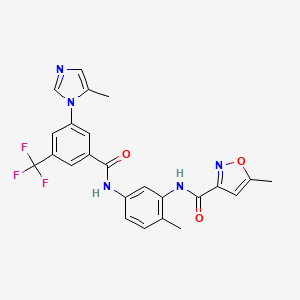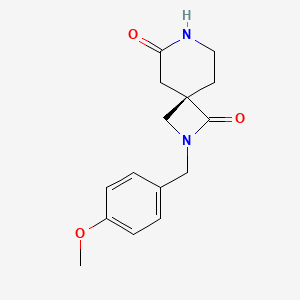
Nevadistinel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
Nevadistinel undergoes various chemical reactions, primarily involving its role as a modulator of the NMDA receptor. It is involved in reactions that modulate the receptor’s activity, which can include binding to specific sites on the receptor and altering its conformation . Common reagents and conditions used in these reactions are specific to the receptor modulation process, and the major products formed are typically related to the inhibition or activation of the NMDA receptor .
Applications De Recherche Scientifique
Nevadistinel has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used to study cognitive impairment associated with neurodegenerative diseases, including mild cognitive impairment, mild Alzheimer’s disease, Parkinson’s disease, and Lewy body disease . Research has shown that this compound can improve cognitive functions by modulating the NMDA receptor, making it a promising candidate for therapeutic interventions in these conditions .
Mécanisme D'action
Nevadistinel exerts its effects by acting as a positive allosteric modulator of the NMDA receptor . This means that it binds to a site on the receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand, glutamate . The modulation of the NMDA receptor activity can lead to improved synaptic plasticity and cognitive function, which is particularly beneficial in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Nevadistinel is unique in its specific modulation of the NMDA receptor. Similar compounds include other NMDA receptor modulators such as Neboglamine, cis-Piperidine-2,3-dicarboxylic acid, and LY382884 . These compounds also target the NMDA receptor but may differ in their binding sites, efficacy, and therapeutic applications . This compound’s uniqueness lies in its positive allosteric modulation, which can provide a more targeted and potentially safer therapeutic approach compared to other modulators .
Propriétés
Numéro CAS |
2181816-92-0 |
|---|---|
Formule moléculaire |
C15H18N2O3 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
(4S)-2-[(4-methoxyphenyl)methyl]-2,7-diazaspiro[3.5]nonane-3,6-dione |
InChI |
InChI=1S/C15H18N2O3/c1-20-12-4-2-11(3-5-12)9-17-10-15(14(17)19)6-7-16-13(18)8-15/h2-5H,6-10H2,1H3,(H,16,18)/t15-/m0/s1 |
Clé InChI |
HMFZRGIXXDQHFG-HNNXBMFYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CN2C[C@]3(C2=O)CCNC(=O)C3 |
SMILES canonique |
COC1=CC=C(C=C1)CN2CC3(C2=O)CCNC(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


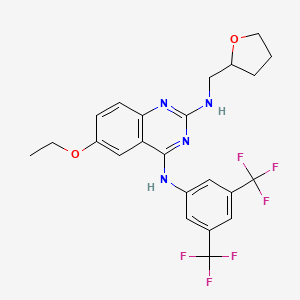
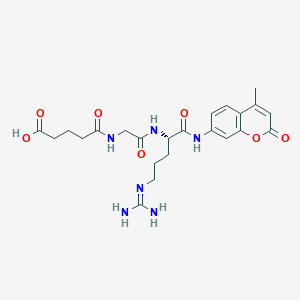
![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)
![(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide](/img/structure/B12374572.png)

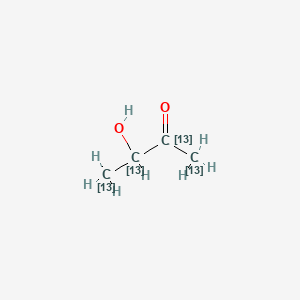
![(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)

